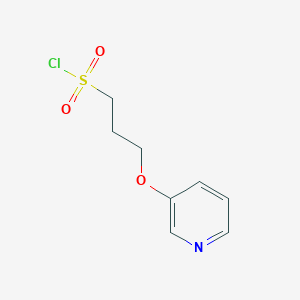
3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C8H10ClNO3S. It is a derivative of pyridine and is known for its applications in organic synthesis, particularly in the pharmaceutical industry. This compound is often used as an intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process can be summarized as follows:
Reaction Setup: Pyridine-3-sulfonic acid is dissolved in a suitable solvent, such as dichloromethane.
Addition of Reagent: Phosphorus pentachloride is added to the solution in multiple divided portions, either stepwise or continuously.
Reaction Conditions: The reaction mixture is maintained at a controlled temperature, typically around 0-5°C, to ensure the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride.
Purification: The reaction solution is subjected to distillation under reduced pressure to purify the product
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized to reduce byproduct formation and increase yield. The process involves similar steps but is scaled up with appropriate equipment to handle larger quantities of reactants and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form pyridine-3-sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Solvents: Dichloromethane and methanol are frequently used solvents.
Temperature: Reactions are typically carried out at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.
Major Products
Sulfonamides: Reaction with amines produces sulfonamide derivatives.
Sulfonic Acids: Hydrolysis yields pyridine-3-sulfonic acid.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting gastrointestinal conditions.
Biological Studies: The compound is used to study the effects of sulfonyl chloride derivatives on biological systems.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide bonds, which are crucial in the synthesis of various biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-3-sulfonyl chloride: A closely related compound with similar reactivity but without the propane-1-oxy group.
Pyridine-2-sulfonyl chloride: Another sulfonyl chloride derivative with the sulfonyl group attached to the second position of the pyridine ring.
Uniqueness
3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride is unique due to the presence of the propane-1-oxy group, which provides additional reactivity and versatility in organic synthesis. This structural feature allows for the formation of more complex molecules compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C8H10ClNO3S |
|---|---|
Molekulargewicht |
235.69 g/mol |
IUPAC-Name |
3-pyridin-3-yloxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO3S/c9-14(11,12)6-2-5-13-8-3-1-4-10-7-8/h1,3-4,7H,2,5-6H2 |
InChI-Schlüssel |
YSWJUEWJEDBKBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)OCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AR,4S,6AS)-5-(Tert-butoxycarbonyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-C]pyrrole-4-carboxylic acid](/img/structure/B13569644.png)

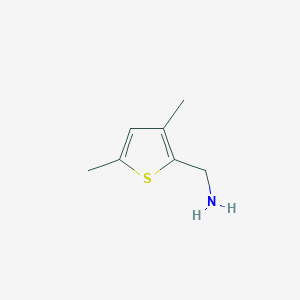
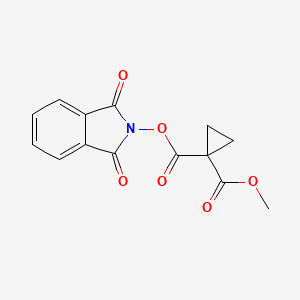


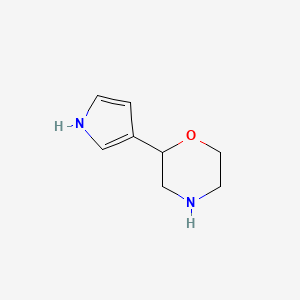
![2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13569684.png)
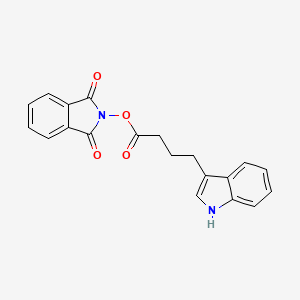

![Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13569708.png)
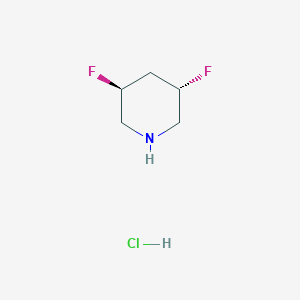
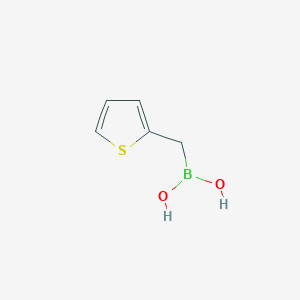
![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)
